molecular formula C21H21D4N3O2S.1/2C4H4O4 B602530 Quetiapine D4 Hemifumarate CAS No. 1217310-65-0

Quetiapine D4 Hemifumarate

Cat. No.: B602530
CAS No.: 1217310-65-0
M. Wt: 445.54
InChI Key:
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Description

Quetiapine D4 Hemifumarate is a deuterium-labeled derivative of Quetiapine Hemifumarate. Quetiapine Hemifumarate is a second-generation antipsychotic used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .

Mechanism of Action

Target of Action

Quetiapine D4 Hemifumarate, a deuterium-labeled version of Quetiapine Hemifumarate, primarily targets multiple receptors in the brain . These include:

Mode of Action

This compound acts as an agonist at serotonin receptors and an antagonist at dopamine receptors . As an agonist, it activates the serotonin receptors, enhancing their function. As an antagonist, it blocks the dopamine receptors, inhibiting their function .

Biochemical Pathways

The activation of serotonin receptors and inhibition of dopamine receptors by this compound can affect various biochemical pathways. These include pathways involved in mood regulation, reward, motivation, and movement . The exact downstream effects of these pathway alterations are complex and can vary depending on the individual and the specific context.

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . Single and multiple dose studies have demonstrated linear pharmacokinetics in the clinical dose range . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism, predominantly metabolised by cytochrome P450 (CYP) 3A4 . After administration, approximately 73% of the drug is excreted in the urine and 21% in feces .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on serotonin and dopamine receptors. By activating serotonin receptors and inhibiting dopamine receptors, it can help to regulate mood and reduce symptoms of conditions like schizophrenia and bipolar disorder .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as the individual’s overall health, age, and liver function can affect how well the drug is metabolized and therefore its effectiveness . Additionally, the presence of other drugs can also influence the action of this compound, as they may interact with the same receptors or metabolic pathways .

Biochemical Analysis

Biochemical Properties

Quetiapine D4 Hemifumarate acts as a serotonin (5-HT) receptor agonist and a dopamine receptor antagonist. It interacts with various biomolecules, including serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and dopamine receptors (D1, D2, and D3). These interactions result in the modulation of neurotransmitter activity, which is crucial for its antidepressant and anxiolytic effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the function of neurons by modulating neurotransmitter release and receptor activity. This modulation can lead to changes in cell signaling pathways, such as the cAMP pathway, and alterations in gene expression related to neurotransmitter synthesis and receptor regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to serotonin and dopamine receptors. This binding inhibits the reuptake of serotonin and dopamine, increasing their availability in the synaptic cleft. Additionally, it can inhibit or activate various enzymes involved in neurotransmitter metabolism, further influencing neurotransmitter levels and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable at room temperature but should be stored at -80°C for long-term use. Over time, its effects on cellular function may diminish due to degradation, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it primarily exhibits anxiolytic and antidepressant effects. At higher doses, it can cause sedation and other adverse effects. Threshold effects are observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxic effects may occur .

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 system, particularly CYP3A4 and CYP2D6 enzymes. These enzymes facilitate the transformation of the compound into its active metabolites, which contribute to its pharmacological effects. The metabolic pathways also involve interactions with various cofactors that influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific tissues, influencing its overall pharmacokinetics and pharmacodynamics. The compound’s distribution is also influenced by its binding affinity to plasma proteins .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, its localization to synaptic vesicles can enhance its effects on neurotransmitter release and receptor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quetiapine D4 Hemifumarate involves several key steps:

    Etherification: The process begins with the etherification of o-chloronitrobenzene.

    Hydrogenation: This step involves the reduction of the nitro group to an amine.

    Condensation: The amine is then condensed with a piperazine derivative.

    Chlorination: The final step involves chlorination to yield Quetiapine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Quetiapine D4 Hemifumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates and the final this compound compound. These intermediates are often purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Quetiapine D4 Hemifumarate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Quetiapine D4 Hemifumarate

This compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both clinical and research settings .

Properties

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H25N3O2S.2C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1+/i2*14D2,16D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKKPPGSCBIFAM-PSAPTRNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(O)(C(OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C24)([2H])[2H])[2H].[2H]C(O)(C(OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C24)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H58N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1007.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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